(3S)-2-oxoazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2-oxoazetidine-3-carboxylic acid is a four-membered heterocyclic compound containing an azetidine ring with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-oxoazetidine-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of N-protected amino acids using reagents like triphosgene or phosgene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-2-oxoazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, and oxo derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
(3S)-2-oxoazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for designing novel therapeutic agents.
Industry: It finds applications in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-2-oxoazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to fit into active sites of enzymes, thereby altering their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group but lacking the ketone functionality.
2-oxoazetidine-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the ring.
Uniqueness
(3S)-2-oxoazetidine-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C4H5NO3 |
---|---|
Molecular Weight |
115.09 g/mol |
IUPAC Name |
(3S)-2-oxoazetidine-3-carboxylic acid |
InChI |
InChI=1S/C4H5NO3/c6-3-2(1-5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-/m0/s1 |
InChI Key |
TUKBZULTJRRCPE-REOHCLBHSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N1)C(=O)O |
Canonical SMILES |
C1C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.